molecular formula C9H9NO2S B1378444 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione CAS No. 1421603-50-0

3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione

Cat. No.: B1378444
CAS No.: 1421603-50-0
M. Wt: 195.24 g/mol
InChI Key: VNFKLEUIKFRJPU-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-1λ⁶-benzothiophene-1,1-dione is a heterocyclic compound featuring a benzothiophene core fused with a 1,1-dione (sulfone) group. The structure includes an amino (-NH₂) substituent at position 3 and a methyl (-CH₃) group at position 5. The benzothiophene-dione scaffold is notable for its aromatic stability and electron-withdrawing sulfone group, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

6-methyl-1,1-dioxo-1-benzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-6-2-3-7-8(10)5-13(11,12)9(7)4-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFKLEUIKFRJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methyl acrylate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

Comparison with Similar Compounds

Core Structure and Aromaticity

  • Target Compound : The benzothiophene-1,1-dione core is aromatic, providing stability and planar geometry conducive to intermolecular interactions (e.g., π-stacking in protein binding) .

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups: The -NH₂ group in the target compound may act as a weak electron donor, balancing the electron-withdrawing sulfone group. In contrast, the bromine substituent in 6-bromo-benzothiophene-1,1-dione is strongly electron-withdrawing, likely increasing electrophilic reactivity.
  • Thiazolidine derivatives with phenyl-aminoethyl chains exhibit even greater steric bulk, which may hinder membrane permeability.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s lower molecular weight (~211 g/mol) compared to brominated analogs (285 g/mol ) suggests better bioavailability. Saturated analogs like the tetrahydrothiophene derivative benefit from hydrochloride salt formation, enhancing aqueous solubility.
  • Ring Strain : Thietane-based compounds experience significant ring strain due to their four-membered structure, which may increase reactivity but reduce synthetic yield.

Biological Activity

3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a benzothiophene core with an amino group and a methyl substituent, which may influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₉H₉N₁O₂S
  • Molecular Weight : 181.22 g/mol
  • CAS Number : 1421603-50-0
  • Physical State : Solid at room temperature

Anticancer Activity

A study investigated the anticancer potential of benzothiophene derivatives and highlighted the importance of the functional groups attached to the benzothiophene core. The presence of an amino group in 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione may contribute to its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown the ability to inhibit the growth of cancer cells in vitro.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells, which is a desirable property in anticancer agents.

The biological activity of 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It could potentially bind to cellular receptors, altering signal transduction pathways that regulate cell growth and survival.

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiophene and evaluated their antimicrobial properties. The study found that modifications at the amino group significantly impacted the compounds' effectiveness against bacterial strains.

Study on Anticancer Potential

Another research effort focused on evaluating the cytotoxic effects of benzothiophene derivatives on human cancer cell lines. The study reported that compounds similar to 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione exhibited promising results in reducing cell viability and inducing apoptosis in breast and lung cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 2
3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione

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